molecular formula C11H15NO4S B1271619 [3-(Morpholin-4-ylsulfonyl)phenyl]methanol CAS No. 646071-55-8

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Cat. No. B1271619
M. Wt: 257.31 g/mol
InChI Key: PTHYGSUCUYDAKW-UHFFFAOYSA-N
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Description

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol, also known as 3-MSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. 3-MSP is a colorless, odorless, crystalline solid with a molecular weight of 222.27 g/mol. It is a member of the morpholine family of compounds, which are known for their ability to form hydrogen bonds and interact with a variety of other molecules. 3-MSP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

  • Electrochemical and Aggregation Properties : A study by Bıyıklıoğlu (2015) in "Inorganic Chemistry Communications" synthesized a new [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. They explored its electrochemical properties and found that it did not aggregate in various solvents, indicating potential applications in material science and electrochemistry [Z. Bıyıklıoğlu (2015)].

  • Chiral Synthesis Applications : Prabhakaran et al. (2004) in "Chirality" performed a chiral synthesis of a compound closely related to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, demonstrating its utility in creating potential norepinephrine reuptake inhibitors, which are significant in neurological research and therapy [J. Prabhakaran et al. (2004)].

  • Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) in "Biophysical Journal" studied the impact of methanol on lipid dynamics. Their findings are essential for understanding how solvents like methanol, which is related to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, influence the structure and function of biological membranes [Michael H. L. Nguyen et al. (2019)].

  • Synthesis and Biological Activity : S.V. Mamatha et al. (2019) in "Journal of Molecular Structure" focused on the synthesis and biological activities of morpholine derivatives. Their research underscores the potential of morpholine-based compounds in antibacterial and antitubercular applications [Mamatha S.V et al. (2019)].

  • Synthesis of Protected Morpholines : Marlin (2017) in "Tetrahedron Letters" described the stereoselective synthesis of differentially protected [3-(hydroxymethyl)morpholin-2-yl]methanols, which could have applications in the design and development of novel pharmaceuticals [F. Marlin (2017)].

  • Synthesis and Catalysis : Aghamohammadi et al. (2014) in "Materials Research Bulletin" used morpholine in the synthesis of nanostructured CeAPSO-34 molecular sieve for methanol to olefins conversion. This research highlights the role of morpholine derivatives in catalytic processes, particularly in the energy sector [Sogand Aghamohammadi et al. (2014)].

properties

IUPAC Name

(3-morpholin-4-ylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHYGSUCUYDAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368722
Record name [3-(morpholin-4-ylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol

CAS RN

646071-55-8
Record name [3-(morpholin-4-ylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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